molecular formula C8H5F5O2 B14066799 1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene

1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene

Katalognummer: B14066799
Molekulargewicht: 228.12 g/mol
InChI-Schlüssel: ZIOJCPWRHMJQRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C8H5F5O2 It is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene typically involves the introduction of fluorine atoms and methoxy groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like aluminum chloride or iron(III) chloride to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The production process must ensure the safety and containment of fluorine, as it is a highly toxic and corrosive substance. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and methoxy groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxygenated compounds.

Wissenschaftliche Forschungsanwendungen

1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of fluorinated organic molecules and their interactions with biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism by which 1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways and biological activity. The methoxy groups can also affect the compound’s solubility and ability to cross biological membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene
  • 1,2-Difluoro-3-difluoromethoxy-4-(fluoromethoxy)benzene

Uniqueness

1,2-Difluoro-4-difluoromethoxy-3-(fluoromethoxy)benzene is unique due to its specific arrangement of fluorine and methoxy groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H5F5O2

Molekulargewicht

228.12 g/mol

IUPAC-Name

1-(difluoromethoxy)-3,4-difluoro-2-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5F5O2/c9-3-14-7-5(15-8(12)13)2-1-4(10)6(7)11/h1-2,8H,3H2

InChI-Schlüssel

ZIOJCPWRHMJQRV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1OC(F)F)OCF)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.